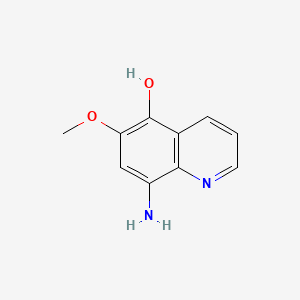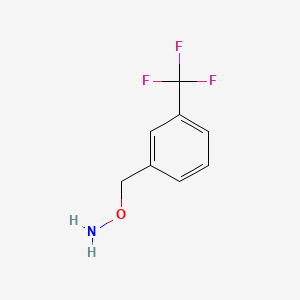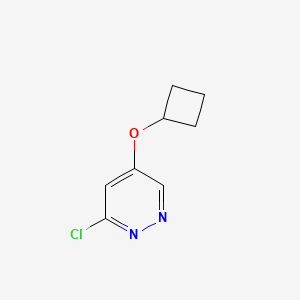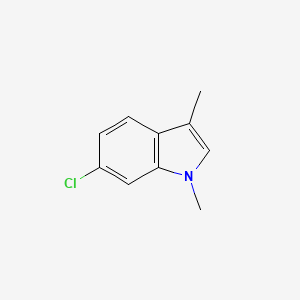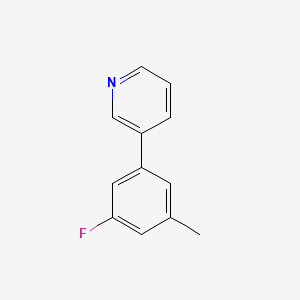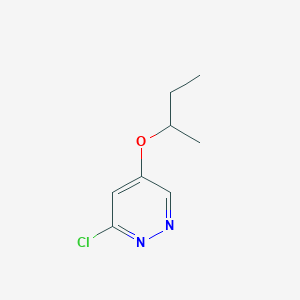
5-(sec-Butoxy)-3-chloropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(sec-Butoxy)-3-chloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the sec-butoxy and chloro substituents on the pyridazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)-3-chloropyridazine typically involves the nucleophilic substitution reaction of a suitable pyridazine derivative with sec-butyl alcohol in the presence of a base. One common method is the Williamson ether synthesis, where an alkoxide ion (formed by deprotonating sec-butyl alcohol with a strong base like sodium hydride) reacts with a 3-chloropyridazine derivative to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-(sec-Butoxy)-3-chloropyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic substitution: Various substituted pyridazines depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids derived from the sec-butoxy group.
Reduction: Dihydropyridazines or fully reduced pyridazines.
科学的研究の応用
5-(sec-Butoxy)-3-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 5-(sec-Butoxy)-3-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
6-(sec-Butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine: Another compound with a sec-butoxy group and a chloro substituent, used in similar applications.
4-sec-Butoxy-2-butanone: A ketone with a sec-butoxy group, used in organic synthesis and material science.
Uniqueness
5-(sec-Butoxy)-3-chloropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions can be leveraged for desired outcomes.
特性
CAS番号 |
1346698-34-7 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC名 |
5-butan-2-yloxy-3-chloropyridazine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-6(2)12-7-4-8(9)11-10-5-7/h4-6H,3H2,1-2H3 |
InChIキー |
QVLMBFLKBRBWBT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=CC(=NN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


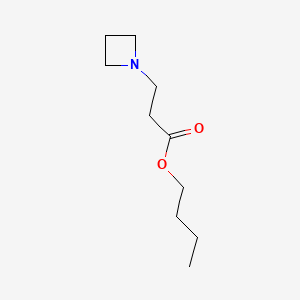
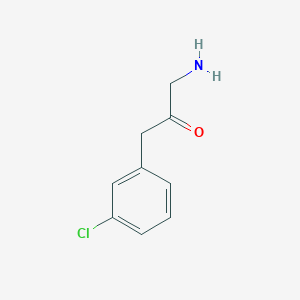
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
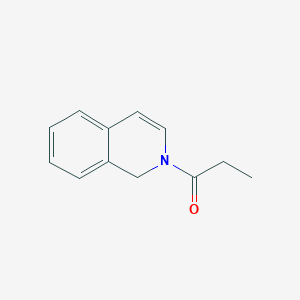
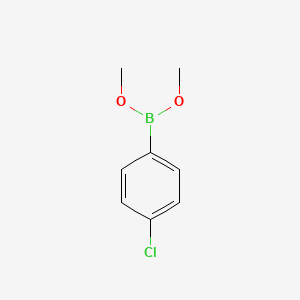
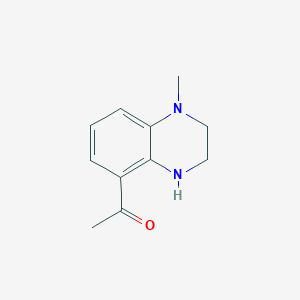
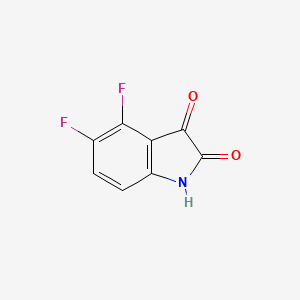
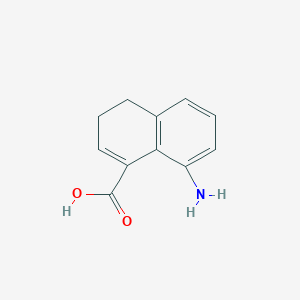
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
